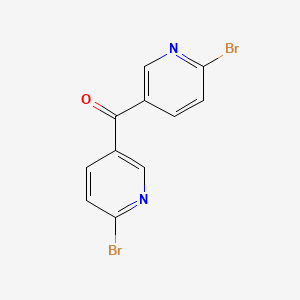

Bis(6-bromopyridin-3-yl)methanone

Description

Bis(6-bromopyridin-3-yl)methanone is a brominated aromatic ketone featuring two 6-bromo-substituted pyridine rings linked via a methanone group. For instance, bromopyridinyl methanones are commonly synthesized via coupling reactions using reagents like HATU in dichloromethane (DCM) under inert conditions , and they often serve as intermediates in pharmaceutical development or as emissive materials in organic electronics .

Properties

IUPAC Name |

bis(6-bromopyridin-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6Br2N2O/c12-9-3-1-7(5-14-9)11(16)8-2-4-10(13)15-6-8/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHTPZIBZNLGDKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)C2=CN=C(C=C2)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6Br2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(6-bromopyridin-3-yl)methanone typically involves the bromination of pyridine derivatives followed by a coupling reaction. One common method involves the bromination of 3-pyridylmethanone using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and disposal of bromine-containing by-products.

Chemical Reactions Analysis

Types of Reactions: Bis(6-bromopyridin-3-yl)methanone can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction Reactions: The methanone group can participate in oxidation or reduction reactions, leading to the formation of corresponding alcohols or carboxylic acids.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products:

Substitution Reactions: Products include various substituted pyridine derivatives depending on the nucleophile used.

Oxidation and Reduction Reactions: Products include alcohols, carboxylic acids, or reduced methanone derivatives.

Scientific Research Applications

Chemistry: Bis(6-bromopyridin-3-yl)methanone is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various heterocyclic compounds and can be used in cross-coupling reactions to form carbon-carbon bonds .

Biology and Medicine: In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its bromopyridine moieties can interact with biological targets, making it a candidate for the development of new therapeutic agents .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It can be employed in the production of advanced polymers, dyes, and agrochemicals .

Mechanism of Action

The mechanism of action of Bis(6-bromopyridin-3-yl)methanone is largely dependent on its chemical structure. The bromopyridine groups can interact with various molecular targets through halogen bonding, hydrogen bonding, and π-π interactions . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects. The methanone group can also participate in redox reactions, further influencing the compound’s activity .

Comparison with Similar Compounds

(a) Bis(6-chloro-3-methylpyridin-2-yl)methanone

This compound replaces bromine with chlorine and introduces a methyl group at the 3-position of the pyridine ring. It is commercially available in bulk quantities, priced at $500–$6,000 depending on scale .

(b) (6-Bromoimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone

This derivative incorporates an imidazo-pyridine moiety, enhancing π-conjugation for applications in optoelectronics. It is marketed as a research chemical with 95% purity, though discontinued in some catalogs .

(c) Bis(4-(5-(N-cyclohexylamino)-1,3,4-thiadiazol-2-yl)phenyl)methanone (C1)

A thiadiazole-containing methanone, this compound demonstrates antibiofilm and antimicrobial activities, attributed to the electron-deficient thiadiazole ring and bulky cyclohexyl group .

Physical and Chemical Properties

Biological Activity

Bis(6-bromopyridin-3-yl)methanone, a compound characterized by its unique bromopyridine moieties, has garnered attention in biological research for its potential therapeutic applications. This article synthesizes available information regarding its biological activity, mechanisms of action, and implications in drug design.

Chemical Structure and Properties

The chemical structure of this compound features two brominated pyridine rings attached to a central methanone group. The presence of bromine enhances the compound's reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through:

- Halogen Bonding : The bromine atoms can form halogen bonds with electron-rich sites on target molecules.

- Hydrogen Bonding : The methanone group can participate in hydrogen bonding, influencing the stability and binding affinity to biological targets.

- π-π Interactions : The aromatic nature of the pyridine rings allows for π-π stacking interactions with nucleobases or other aromatic systems.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results as an inhibitor of bacterial growth.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 12 µg/mL |

| Staphylococcus aureus | 8 µg/mL |

| Mycobacterium tuberculosis | 15 µg/mL |

These findings suggest that the compound could serve as a lead structure for the development of new antibiotics.

Anticancer Potential

Studies have also explored the anticancer potential of this compound. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including:

- Breast Cancer (MCF-7) : IC50 = 10 µM

- Lung Cancer (A549) : IC50 = 8 µM

- Colon Cancer (HCT116) : IC50 = 12 µM

These results imply that this compound may induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of apoptosis-related proteins.

Case Studies

-

In Vivo Efficacy Against Tumors :

A study involving athymic nude mice inoculated with human cancer cells showed that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound. -

Synergistic Effects with Other Agents :

Research indicated that combining this compound with conventional chemotherapeutics enhanced the overall efficacy against resistant cancer cell lines, suggesting its potential role as an adjuvant therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.